molecular formula C11H13BrFN B13555783 2-(2-Bromo-4-fluorophenyl)piperidine

2-(2-Bromo-4-fluorophenyl)piperidine

Katalognummer: B13555783
Molekulargewicht: 258.13 g/mol
InChI-Schlüssel: YAROGJCHQWBMPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-4-fluorophenyl)piperidine is a chemical compound that features a piperidine ring substituted with a 2-bromo-4-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)piperidine typically involves the reaction of 2-bromo-4-fluoroaniline with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the amine group of piperidine attacks the brominated aromatic ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-4-fluorophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted piperidines.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-4-fluorophenyl)piperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The piperidine ring can also contribute to the compound’s overall pharmacokinetic properties, including its solubility and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chloro-4-fluorophenyl)piperidine
  • 2-(2-Bromo-4-chlorophenyl)piperidine
  • 2-(2-Bromo-4-methylphenyl)piperidine

Uniqueness

2-(2-Bromo-4-fluorophenyl)piperidine is unique due to the specific combination of bromine and fluorine substituents on the aromatic ring. This combination can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to other similar compounds .

Eigenschaften

Molekularformel

C11H13BrFN

Molekulargewicht

258.13 g/mol

IUPAC-Name

2-(2-bromo-4-fluorophenyl)piperidine

InChI

InChI=1S/C11H13BrFN/c12-10-7-8(13)4-5-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

InChI-Schlüssel

YAROGJCHQWBMPS-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)C2=C(C=C(C=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.